![molecular formula C24H13ClF3N3O3 B2407537 2-(4-クロロフェニル)-4-{3-[4-(トリフルオロメトキシ)フェニル]-1,2,4-オキサジアゾール-5-イル}-1,2-ジヒドロイソキノリン-1-オン CAS No. 1326843-90-6](/img/structure/B2407537.png)
2-(4-クロロフェニル)-4-{3-[4-(トリフルオロメトキシ)フェニル]-1,2,4-オキサジアゾール-5-イル}-1,2-ジヒドロイソキノリン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a chlorophenyl group, a trifluoromethoxyphenyl group, and an oxadiazole ring fused to an isoquinolinone core
科学的研究の応用
2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without a known target, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound is likely metabolized in the liver, with potential excretion routes including renal and biliary elimination .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic effects in various disease states .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The isoquinolinone core can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization . The final step usually involves coupling the oxadiazole and isoquinolinone intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reaction using continuous flow chemistry techniques .
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone
- Sulphenone
Uniqueness
What sets 2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one apart from similar compounds is its unique combination of functional groups and ring systems. This structure allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N3O3/c25-15-7-9-16(10-8-15)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-34-22)14-5-11-17(12-6-14)33-24(26,27)28/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMQIZWRKUHGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)

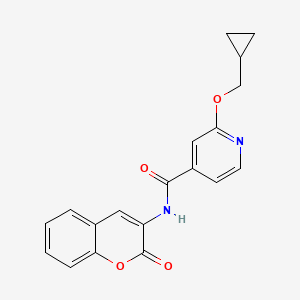
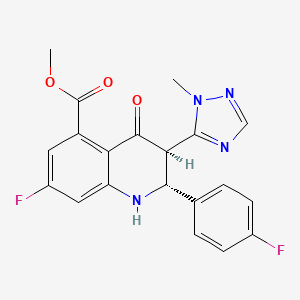
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)

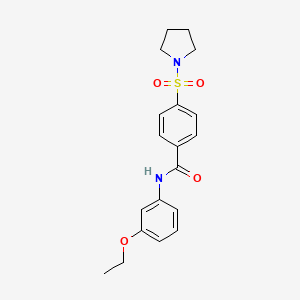
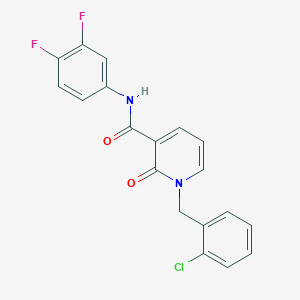
![4,12-dimethyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B2407469.png)
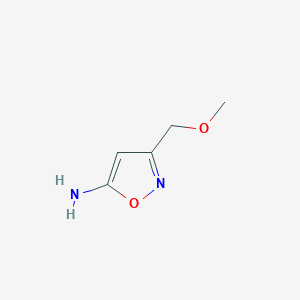
![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)
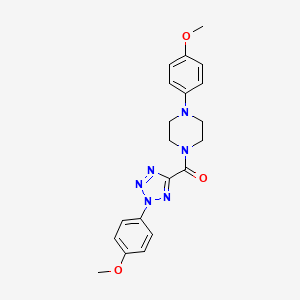
![2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2407474.png)
